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Compound of Interest

Compound Name:
Tert-butyl 4-chloropiperidine-1-

carboxylate

Cat. No.: B136478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
butyl 4-chloropiperidine-1-carboxylate (CAS No: 154874-94-9), a key intermediate in

pharmaceutical synthesis. Due to the limited availability of publicly accessible experimental

spectra, this document presents a summary of predicted and typical spectroscopic values

based on the compound's structure and known data for its constituent functional groups.

Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
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Property Value

Chemical Name tert-butyl 4-chloropiperidine-1-carboxylate

Synonyms
N-Boc-4-chloropiperidine, 1-Boc-4-

chloropiperidine

CAS Number 154874-94-9

Molecular Formula C₁₀H₁₈ClNO₂

Molecular Weight 219.71 g/mol

Structure

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for tert-butyl 4-
chloropiperidine-1-carboxylate. These values are based on established chemical shift and

frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 4.10 - 3.90 m 1H H-4 (CH-Cl)

~ 3.70 - 3.50 m 2H

H-2e, H-6e (axial

protons on piperidine

ring)

~ 3.20 - 3.00 m 2H

H-2a, H-6a (equatorial

protons on piperidine

ring)

~ 2.00 - 1.80 m 2H

H-3e, H-5e (axial

protons on piperidine

ring)

~ 1.70 - 1.50 m 2H

H-3a, H-5a (equatorial

protons on piperidine

ring)

1.47 s 9H -C(CH₃)₃ (Boc group)

Note: The chemical shifts for the piperidine ring protons are expected to be complex due to

conformational heterogeneity and spin-spin coupling. The assignments for axial and equatorial

protons are estimations.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppm Assignment

~ 154.5 C=O (carbamate)

~ 79.5 -C(CH₃)₃ (quaternary carbon of Boc)

~ 58.0 C-4 (CH-Cl)

~ 43.0 C-2, C-6 (piperidine ring)

~ 34.0 C-3, C-5 (piperidine ring)

28.4 -C(CH₃)₃ (methyl carbons of Boc)
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Table 3: Predicted IR Spectroscopic Data
Frequency (cm⁻¹) Intensity Assignment

~ 2975, 2860 Strong C-H stretching (alkane)

~ 1690 Strong C=O stretching (carbamate)

~ 1450 Medium C-H bending

~ 1250 - 1000 Strong C-N stretching

~ 800 - 600 Strong C-Cl stretching

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Value Interpretation

219/221
Molecular ion peak (M⁺) and M+2 peak due to

³⁵Cl and ³⁷Cl isotopes

163/165 Loss of isobutylene (-56) from the Boc group

118 Loss of the Boc group (-101)

57 tert-butyl cation, often the base peak

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic

compound like tert-butyl 4-chloropiperidine-1-carboxylate. Instrument-specific parameters

may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm), unless the instrument is calibrated to the residual solvent peak.
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Data Acquisition:

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a

relaxation delay of 1-2 seconds.

Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of

scans than ¹H NMR due to the low natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals (for ¹H NMR).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, clean spatula tip of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar

and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or the KBr pellet.

Place the sample in the instrument and record the sample spectrum. The instrument

software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in

a volatile organic solvent such as methanol or acetonitrile.
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Ionization Method:

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample

is introduced into the ion source, often via a direct insertion probe or gas chromatography,

and bombarded with high-energy electrons.

Electrospray Ionization (ESI): A softer ionization technique suitable for a wider range of

compounds. The sample solution is sprayed through a charged capillary, forming charged

droplets from which ions are desolvated.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-

charge ratio (m/z). A detector records the abundance of each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a chemical compound.

General Workflow for Spectroscopic Analysis

Compound Synthesis
and Purification

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry
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(Connectivity, Functional Groups)

Molecular Weight and
Elemental Composition
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and Confirmation
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Click to download full resolution via product page

Caption: A flowchart illustrating the logical progression of spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be

used for reference purposes only. For definitive characterization, experimental data should be

obtained and analyzed.

To cite this document: BenchChem. [Spectroscopic Analysis of Tert-butyl 4-chloropiperidine-
1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136478#spectroscopic-data-of-tert-butyl-4-
chloropiperidine-1-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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